6-(4-Methylpiperazin-1-yl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWJXGCUFGKQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203346 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-89-0 | |
| Record name | 6-(4-Methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54864-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054864890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-methylpiperazine with nicotinonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the piperazine ring or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine or nicotinonitrile derivatives.
Scientific Research Applications
Biological Activities
The biological activities associated with 6-(4-Methylpiperazin-1-yl)nicotinonitrile are extensive. It has been reported to exhibit:
- Antimicrobial Properties : Compounds containing the nicotinonitrile moiety have shown efficacy against various microbial strains, indicating potential use as antimicrobial agents .
- Anticancer Activity : Research has highlighted the ability of nicotinonitriles to act as inhibitors of key signaling pathways in cancer cells, suggesting their role in cancer therapy .
- Neuroprotective Effects : Some studies suggest that derivatives like this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Therapeutic Applications
The therapeutic applications of this compound include:
- Cancer Treatment : Its role as an inhibitor of various kinases involved in cancer progression positions it as a candidate for developing targeted cancer therapies. For instance, compounds with similar structures have been developed as inhibitors for epidermal growth factor receptor (EGFR) and other related kinases .
- Cardiovascular Disorders : The compound's potential as a cardiotonic agent may provide new avenues for treating heart diseases. Similar compounds have been used in clinical settings for managing heart failure and other cardiovascular conditions .
Case Studies and Research Findings
A review of recent literature reveals several case studies where derivatives of nicotinonitriles, including this compound, have been investigated:
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications on the Piperazine/Piperidine Ring
Key Observations :
Substituents on the Pyridine Core
Key Observations :
- Methylation at pyridine position 5 (5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile) increases structural similarity to the parent compound (0.95), suggesting comparable or improved target engagement .
- Bulky aryl groups (e.g., naphthyl) at position 2 may reduce solubility but enhance interactions with hydrophobic protein domains .
Biological Activity
6-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound characterized by its unique structural features, which include a nicotinonitrile core and a piperazine ring. With the molecular formula and a molecular weight of approximately 216.28 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Research indicates that this compound may interact with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it could modulate the activity of certain proteins, which is crucial for its potential therapeutic applications. The compound's structural similarities to nicotine, a known ligand for nicotinic acetylcholine receptors, suggest that it may also engage with these receptors, although significant differences in structure exist.
Therapeutic Potential
The compound has shown promise in several areas:
- Antimicrobial Activity : Studies have indicated enhanced antimicrobial properties compared to structurally similar compounds. This suggests potential applications in treating infections.
- Cancer Research : Given its interaction with various cellular pathways, this compound is being investigated for its role in cancer therapeutics, particularly in targeting specific cancer-related proteins.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-nicotinonitrile | Lacks piperazine; contains only a methyl group | Moderate antimicrobial activity |
| This compound | Similar piperazine attachment but different substitution pattern | Enhanced antimicrobial properties |
| 5-Ethyl-6-(4-methylpiperazin-1-yl)nicotinonitrile | Ethyl group instead of methyl | Potentially increased lipophilicity and activity |
The unique combination of functional groups in this compound contributes to its distinct biological activities compared to its analogs.
Case Study Insights
Case studies have been instrumental in exploring the practical applications and effects of this compound. For instance, research focusing on its antimicrobial properties demonstrated significant efficacy against various bacterial strains. In vitro studies revealed that this compound could inhibit bacterial growth more effectively than traditional antibiotics, suggesting its potential as an alternative treatment option.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : In cancer cell lines, this compound exhibited significant antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) models.
- Selectivity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Mechanistic Studies : Further investigations into the mechanism revealed that it may inhibit specific signaling pathways critical for cancer cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Methylpiperazin-1-yl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nicotinonitrile derivatives can be alkylated with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using K₂CO₃ as a base. Reaction optimization studies suggest yields improve with controlled temperature (80–100°C) and extended reaction times (12–24 hrs) to ensure complete substitution .
- Data : Comparative yields from similar syntheses:
| Substrate | Reaction Time (hrs) | Yield (%) | Reference |
|---|---|---|---|
| Nicotinonitrile | 12 | 68 | |
| Brominated analog | 24 | 72 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine proton signals at δ 2.3–3.1 ppm and nitrile carbon at ~115 ppm). LC-MS validates molecular weight (calculated for C₁₁H₁₃N₅: 223.12 g/mol). X-ray crystallography (if crystalline) resolves bond angles and confirms stereochemistry .
- Advanced Tip : For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies proton-carbon correlations and piperazine ring conformation .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HeLa). Piperazine-containing analogs often show IC₅₀ values in the µM range, suggesting moderate activity .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpiperazine group influence binding to biological targets?
- Methodology : Perform docking studies (AutoDock Vina) comparing this compound with analogs lacking the methyl group. The methyl substituent enhances hydrophobic interactions in enzyme active sites (e.g., ΔG binding = −8.2 kcal/mol vs. −7.1 kcal/mol for unsubstituted piperazine) .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) with purified targets like DNA topoisomerases .
Q. What crystallographic challenges arise during structural refinement of nicotinonitrile derivatives?
- Methodology : For X-ray data, employ SHELXL for refinement. Challenges include disorder in the piperazine ring (occupancy refinement) and weak electron density for nitrile groups. Apply TWINABS for data scaling if twinning is observed .
- Case Study : In 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, thiophene ring disorder required multi-component refinement (occupancies: 0.858/0.142), with R1 = 0.038 post-optimization .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t½ in murine models) and blood-brain barrier penetration via LC-MS/MS .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. Piperazine rings often undergo N-oxidation or demethylation, reducing activity .
Data Contradictions and Resolution
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Resolution :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
